molecular formula C6H7LiN2O3 B2383720 Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate CAS No. 2243507-81-3

Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2383720
CAS No.: 2243507-81-3
M. Wt: 162.07
InChI Key: PLMCNZONALGVMJ-UHFFFAOYSA-M
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Description

“Lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate” is a compound with the CAS Number: 2243507-81-3. It has a molecular weight of 162.07 . The IUPAC name for this compound is lithium 5-isopropyl-1,2,4-oxadiazole-3-carboxylate .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one , has been a topic of interest in many research groups . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The InChI code for this compound is 1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1 .


Chemical Reactions Analysis

Oxadiazoles, like the one in this compound, have been found to possess hydrogen bond acceptor properties . They also have a wide energy gap between the HOMO and LUMO orbitals due to the limited conjugation of π electrons in the heterocyclic ring .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological effects, as well as the development of new methods for synthesizing complex structures containing oxadiazole rings .

Properties

IUPAC Name

lithium;5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.Li/c1-3(2)5-7-4(6(9)10)8-11-5;/h3H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMCNZONALGVMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C1=NC(=NO1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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